pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate
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Overview
Description
PENTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with pentyl chloroacetate . The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PENTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: The acetate group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
PENTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of PENTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in cell proliferation, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer . By binding to the active site of these enzymes, the compound prevents their normal function, leading to reduced cell growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Similar structure but with a sulfanyl group instead of a pentyl group.
4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide: Contains a sulfonamide group and exhibits COX-2 inhibitory activity.
Uniqueness
PENTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE is unique due to its specific pentyl acetate group, which can influence its biological activity and solubility properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including data tables and significant case studies.
Chemical Structure and Synthesis
The compound belongs to the quinazolinone family, characterized by a quinazoline core structure that is often associated with diverse pharmacological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, leading to the formation of the desired quinazolinone derivatives.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing similar quinazoline structures demonstrated potent activity against various bacterial strains, including Proteus vulgaris and Bacillus subtilis.
Table 1: Antibacterial Activity of Quinazolinone Derivatives
Compound Name | Zone of Inhibition (cm) | Bacterial Strain |
---|---|---|
9a | 1.1 | Proteus vulgaris |
9h | 1.4 | Bacillus subtilis |
These results suggest that modifications at specific positions on the quinazoline ring can enhance antibacterial efficacy, with certain substitutions yielding compounds with increased potency compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung cancer (NCI-H23).
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
5t | 0.5 | SW620 (Colon Cancer) |
7b | 0.8 | PC-3 (Prostate Cancer) |
5n | 0.6 | NCI-H23 (Lung Cancer) |
The most potent derivative, compound 5t, was found to be up to five times more effective than the standard chemotherapy drug 5-fluorouracil (5-FU). This heightened activity is attributed to structural modifications that enhance interaction with cellular targets involved in apoptosis pathways, such as caspases .
The biological activity of this compound can be linked to its ability to induce apoptosis in cancer cells through caspase activation. Research has shown that certain derivatives significantly activate caspases, leading to programmed cell death in malignant cells. Additionally, studies utilizing molecular docking simulations suggest that these compounds may serve as allosteric inhibitors of procaspase-3, further elucidating their mechanism of action .
Case Studies and Clinical Relevance
Several case studies highlight the therapeutic potential of quinazolinone derivatives in clinical settings. For example, a study conducted on MDA-MB-231 cells demonstrated a significant reduction in cell viability upon treatment with synthesized quinazolinone analogues. The investigation utilized MTT assays to quantify cytotoxicity and revealed promising results for further development into anticancer agents .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
pentyl 2-(4-oxo-2-phenylquinazolin-3-yl)acetate |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-9-14-26-19(24)15-23-20(16-10-5-4-6-11-16)22-18-13-8-7-12-17(18)21(23)25/h4-8,10-13H,2-3,9,14-15H2,1H3 |
InChI Key |
LBPIRCZAJJESMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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